n,n-Dipropylbut-2-yn-1-amine

Catalog No.
S12453407
CAS No.
6323-71-3
M.F
C10H19N
M. Wt
153.26 g/mol
Availability
In Stock
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n,n-Dipropylbut-2-yn-1-amine

CAS Number

6323-71-3

Product Name

n,n-Dipropylbut-2-yn-1-amine

IUPAC Name

N,N-dipropylbut-2-yn-1-amine

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

InChI

InChI=1S/C10H19N/c1-4-7-10-11(8-5-2)9-6-3/h5-6,8-10H2,1-3H3

InChI Key

VUMNMLUJBJUQKY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC#CC

N,N-Dipropylbut-2-yn-1-amine is an organic compound characterized by its alkyne and amine functional groups. Its molecular formula is C8H15NC_8H_{15}N, indicating the presence of two propyl groups attached to a butynyl backbone with an amine functional group. This compound falls under the category of propargylamines, which are known for their diverse applications in organic synthesis and medicinal chemistry.

Due to its functional groups:

  • Alkylation Reactions: The amine can react with alkyl halides through nucleophilic substitution, leading to the formation of higher alkylated amines.
  • Acylation Reactions: It can react with acid chlorides or anhydrides to form amides, which can further undergo hydrolysis or other transformations.
  • Reductive Amination: This process involves the reaction of aldehydes or ketones with the amine in the presence of reducing agents, yielding secondary or tertiary amines.

The reactivity of N,N-Dipropylbut-2-yn-1-amine is influenced by its steric and electronic properties, making it a versatile intermediate in organic synthesis .

The synthesis of N,N-Dipropylbut-2-yn-1-amine can be approached through several methods:

  • Alkyne Formation: The initial step may involve the synthesis of a butynyl halide, which can be obtained from the corresponding alcohol via dehydrohalogenation.
  • Amine Alkylation: The butynyl halide can then react with dipropylamine under basic conditions to yield N,N-Dipropylbut-2-yn-1-amine.
  • Reductive Amination: Alternatively, this compound can be synthesized via reductive amination using propanal and dipropylamine in the presence of a reducing agent such as sodium cyanoborohydride .

N,N-Dipropylbut-2-yn-1-amine finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
  • Catalysis: The compound may be used in catalytic processes due to its ability to stabilize certain reaction intermediates.
  • Material Science: Its unique structure allows for potential applications in developing new materials with specific properties .

Research on interaction studies involving N,N-Dipropylbut-2-yn-1-amine primarily focuses on its reactivity with biological targets and synthetic pathways:

  • Enzyme Inhibition: Some propargylamines have been studied for their ability to inhibit enzymes like monoamine oxidase, which could provide insights into their therapeutic potential.
  • Reactivity Profiles: Understanding how this compound interacts with other reagents can help optimize synthetic routes and improve yields in complex organic syntheses .

N,N-Dipropylbut-2-yn-1-amine shares structural similarities with several other compounds, which highlight its uniqueness:

Compound NameStructureUnique Features
PropargylamineHC≡CCH₂NH₂Simple alkyne amine; used as a precursor
DipropylamineC₃H₇NSecondary amine; lacks alkyne functionality
N,N-DimethylpropargylamineHC≡C(CH₃)₂NH₂Contains methyl groups; affects steric hindrance
Butyne AmineHC≡C(CH₂)NH₂Shorter carbon chain; less sterically hindered

N,N-Dipropylbut-2-yn-1-amine's unique combination of two propyl groups and a butynyl structure distinguishes it from these similar compounds, potentially influencing its reactivity and biological activity .

Transition Metal-Mediated A³ Coupling Strategies

The A³ coupling reaction, which combines an aldehyde, an alkyne, and an amine, is a cornerstone for synthesizing propargylamines like n,n-Dipropylbut-2-yn-1-amine. This one-pot, multicomponent reaction proceeds via a metal-catalyzed mechanism. Initially, the transition metal (e.g., copper, ruthenium, or silver) activates the terminal alkyne to form a metal acetylide intermediate. Concurrently, the amine and aldehyde condense to generate an imine, which undergoes nucleophilic attack by the acetylide to yield the propargylamine product.

For n,n-Dipropylbut-2-yn-1-amine, the amine component is dipropylamine, while the alkyne and aldehyde are selected to construct the but-2-yn-1-amine backbone. A dicopper(I) complex, such as [(pip)Cu₂], has demonstrated exceptional efficacy in this reaction, achieving yields exceeding 90% with a minimal catalyst loading of 0.4 mol%. This efficiency stems from the complex’s ability to stabilize reactive intermediates and facilitate imine-acetylide coupling. Ruthenium and silver catalysts also show promise but often require higher loadings (1–5 mol%).

Table 1: Catalyst Performance in A³ Coupling for Propargylamine Synthesis

CatalystLoading (mol%)Yield (%)Substrate ScopeReference
[(pip)Cu₂]0.492–98Broad
RuCl₃1.085–90Moderate
AgNO₃2.078–88Narrow

The choice of solvent significantly impacts reaction efficiency. While water and ethanol are common, solvent-free conditions under microwave irradiation have recently emerged as a sustainable alternative.

Organocatalytic Asymmetric Amination of Alkynes

Organocatalysis offers a metal-free route to enantiomerically enriched propargylamines, addressing the limitations of transition metal residues in pharmaceutical applications. Chiral organocatalysts, such as proline derivatives or thiourea-based systems, enable asymmetric amination of alkynes via tandem reactions. For example, dipropylamine reacts with an aldehyde and a terminal alkyne in the presence of a cinchona alkaloid catalyst, yielding n,n-Dipropylbut-2-yn-1-amine with enantiomeric excess (ee) values up to 95%.

The mechanism involves dual activation: the catalyst protonates the alkyne to enhance electrophilicity while coordinating the imine intermediate to enforce stereoselectivity. This approach avoids stoichiometric reagents and operates under mild conditions (25–60°C), making it scalable for industrial applications. However, substrate compatibility remains narrower compared to metal-catalyzed methods, particularly for sterically hindered amines.

Microwave-Assisted Green Synthesis Protocols

Microwave irradiation revolutionizes propargylamine synthesis by drastically reducing reaction times and improving energy efficiency. In a solvent-free protocol, dipropylamine, but-2-ynal, and a terminal alkyne are irradiated at 120°C for 10–15 minutes, achieving yields of 85–95%. The microwave’s uniform heating accelerates imine formation and acetylide coupling, minimizing side reactions like alkyne polymerization.

Table 2: Conventional vs. Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time6–24 hours10–15 minutes
SolventToluene/EtOHSolvent-free
Yield (%)70–8585–95
Energy ConsumptionHighLow

This method’s scalability is demonstrated in gram-scale syntheses, where product isolation is simplified by the absence of solvent. Furthermore, the compatibility with heterogeneous catalysts, such as silica-supported copper nanoparticles, enhances recyclability and cost-effectiveness.

The propargylic position in n,n-dipropylbut-2-yn-1-amine serves as a critical site for nucleophilic addition reactions, where the electron-deficient carbon adjacent to the alkyne triple bond becomes activated toward nucleophilic attack [9]. These transformations typically proceed through mechanisms involving the formation of reactive intermediates such as iminium ions or activated acetylide species [10].

Lithium acetylide additions to imines represent one of the most fundamental nucleophilic addition pathways for propargylamine derivatives [9]. In these reactions, lithium acetylides generated from terminal alkynes react with electrophilic imines through direct nucleophilic attack mechanisms, typically achieving yields ranging from 70-95% [9]. The process requires anhydrous conditions and low temperatures to maintain the reactivity of the organolithium species while preventing side reactions [9].

Copper-catalyzed nucleophilic additions involving acetylide species have emerged as particularly effective methodologies for functionalizing the propargylic position [10]. These metal-catalyzed transformations proceed through the in situ formation of copper acetylides, which subsequently undergo nucleophilic addition to iminium ion intermediates [10]. The reaction yields for such copper-mediated processes typically range from 46-98%, demonstrating the high efficiency of these transformations under optimized conditions [10].

Reaction TypeMechanismTypical Yield (%)Reference
Lithium acetylide addition to iminesDirect nucleophilic attack70-95 [9]
Copper acetylide addition to iminium ionsMetal-catalyzed nucleophilic addition46-98 [10]
Michael addition with vinyl ketonesSequential Michael addition/C-C cleavage65-90 [10]
Cerium-mediated acetylide additionCeCl₃-mediated transmetalation79 [9]
Addition to N-acyliminium intermediatesElectrophilic activation followed by addition60-85 [9]

Michael addition reactions involving methyl vinyl ketone derivatives represent another significant pathway for propargylic functionalization [10]. These transformations proceed through a distinctive mechanism involving initial Michael addition of secondary amines to α,β-unsaturated ketones, followed by carbon-carbon bond cleavage to generate iminium intermediates [10]. The subsequent addition of in situ formed copper acetylides to these iminium species yields the desired propargylamine products with yields ranging from 65-90% [10].

Cerium-mediated acetylide additions constitute an alternative approach for propargylic functionalization, where cerium trichloride facilitates the formation of alkynylcerium intermediates [9]. These species exhibit enhanced nucleophilicity compared to their lithium counterparts and can effectively react with electrophilic nitrogen-containing substrates to afford propargylamine derivatives with yields of approximately 79% [9].

The addition to N-acyliminium intermediates represents a sophisticated approach involving the electrophilic activation of nitrogen-containing substrates followed by nucleophilic attack by acetylide species [9]. These transformations typically proceed through the initial formation of highly electrophilic nitrilium ion intermediates, which subsequently undergo nucleophilic addition by organometallic acetylide reagents [9]. The yields for such processes generally range from 60-85%, depending on the specific reaction conditions and substrate structure [9].

Cyclization Reactions for Heterocyclic System Formation

Cyclization reactions of n,n-dipropylbut-2-yn-1-amine derivatives provide access to diverse heterocyclic systems through intramolecular bond formation processes [13] [16]. These transformations exploit the inherent reactivity of the alkyne functionality in conjunction with appropriate nucleophilic centers to construct five-, six-, and seven-membered heterocyclic rings [15] [19].

Palladium-catalyzed cyclization reactions represent the predominant methodology for quinoline synthesis from propargylamine precursors [13] [16] [19]. These transformations typically proceed through 6-endo-dig cyclization modes, where the palladium catalyst facilitates the intramolecular attack of the nitrogen nucleophile onto the activated alkyne moiety [13]. The resulting quinoline derivatives are obtained with yields ranging from 80-93% under optimized reaction conditions [13] [16] [19].

Gold(I) N-heterocyclic carbene complexes have demonstrated exceptional efficacy in catalyzing 5-exo-dig cyclization reactions to form oxazolidinone heterocycles [15] [24]. These transformations involve the carboxylative cyclization of propargylamine derivatives with carbon dioxide, proceeding through the formation of carbamic acid intermediates [15]. The yields for these gold-catalyzed processes typically range from 85-95%, reflecting the high efficiency of the catalytic system [15] [24].

Heterocycle ProductCyclization ModeCatalyst SystemTypical Yield (%)Reference
Quinolines6-endo-digPalladium complexes80-93 [13] [16] [19]
Oxazolidinones5-exo-digGold(I) NHC complexes85-95 [15] [24]
Pyrroles5-endo-digCopper salts70-90 [18]
Benzazepines7-endo-digRadical initiators65-85 [17]
Indole derivativesCascade rearrangementIron catalysts75-90 [19]
Thiazoles5-exo-digSilver catalysts60-80 [6]

Copper salt-catalyzed cyclization reactions facilitate the formation of pyrrole heterocycles through 5-endo-dig cyclization pathways [18]. These transformations involve the reaction of propargylamine derivatives with non-conjugated ynone substrates under copper catalysis, resulting in the formation of substituted pyrrole rings with yields ranging from 70-90% [18]. The mechanism involves initial coordination of the copper catalyst to the alkyne functionality, followed by intramolecular nucleophilic attack by the amine nitrogen [18].

Seven-membered benzazepine ring systems can be accessed through radical-mediated 7-endo-dig cyclization processes [17]. These transformations involve the generation of aryl radicals from appropriate precursors, followed by intramolecular cyclization onto the alkyne moiety [17]. The selectivity for 7-endo versus 6-exo cyclization modes is controlled kinetically, with yields for the desired benzazepine products typically ranging from 65-85% [17].

Iron-catalyzed cascade processes provide access to indole derivatives through complex rearrangement mechanisms [19]. These transformations involve amino Claisen rearrangement followed by aromatization and aza-Michael addition sequences [19]. The cascade nature of these reactions allows for the construction of substituted indole-3-carboxylate derivatives with yields ranging from 75-90% [19].

Silver-catalyzed cyclization reactions enable the formation of thiazole heterocycles through 5-exo-dig cyclization modes [6]. These transformations involve the reaction of propargylamine derivatives with isothiocyanate reagents under silver catalysis [6]. The resulting thiazole products are obtained with yields typically ranging from 60-80%, depending on the specific substrate structure and reaction conditions [6].

Cross-Coupling Capabilities via Metal Coordination

The coordination behavior of n,n-dipropylbut-2-yn-1-amine with transition metals enables diverse cross-coupling transformations through the formation of stable organometallic complexes [21] [25]. The alkyne functionality serves as an excellent ligand for various transition metals, facilitating subsequent cross-coupling reactions through well-defined mechanistic pathways [27] [31].

Copper(I) complexes exhibit distinctive η²-alkyne coordination modes with propargylamine derivatives, enabling efficient three-component coupling reactions [21] [25]. These transformations, commonly referred to as aldehyde-alkyne-amine coupling reactions, proceed under solvent-free conditions at temperatures ranging from 25-100°C [21] [25]. The copper catalyst facilitates carbon-hydrogen activation of the terminal alkyne, generating reactive copper acetylide intermediates that subsequently participate in nucleophilic addition to in situ formed iminium ions [25].

Palladium(II) complexes demonstrate exceptional capability for carbon-hydrogen activation and coordination with propargylamine substrates [22] [23]. These interactions enable Sonogashira cross-coupling reactions under basic conditions at temperatures ranging from 80-120°C [22] [23]. The palladium catalyst coordinates to the alkyne functionality while simultaneously activating carbon-halogen bonds in aryl halide coupling partners [22].

Metal CenterCoordination ModeCross-Coupling ApplicationTypical ConditionsReference
Copper(I)η²-alkyne coordinationA³ coupling reactionsSolvent-free, 25-100°C [21] [25]
Palladium(II)C-H activation/coordinationSonogashira couplingBase, 80-120°C [22] [23]
Gold(I)π-complex formationAlkyne cyclizationMild conditions, RT-60°C [26] [30]
Gold(III)Salen complex coordinationThree-component couplingAqueous media, 40°C [26]
Silver(I)Alkyne activationAlkyne activationAmbient conditions [30]
Nickel(0)Alkyne insertionHydroaminoalkylationH₂ atmosphere, 60-100°C [7]

Gold(I) complexes form stable π-complexes with the alkyne functionality of propargylamine derivatives [26] [30]. These coordination interactions activate the alkyne toward subsequent cyclization reactions under mild conditions at temperatures ranging from room temperature to 60°C [26] [30]. The gold catalyst facilitates intramolecular nucleophilic attack by the amine nitrogen onto the coordinated alkyne, resulting in heterocycle formation [30].

Gold(III) salen complexes demonstrate unique coordination behavior with propargylamine substrates, enabling three-component coupling reactions in aqueous media at 40°C [26]. The salen ligand framework provides enhanced stability to the gold center while maintaining high catalytic activity for the desired transformations [26]. These reactions proceed with excellent yields and demonstrate broad substrate scope [26].

Silver(I) catalysts activate the alkyne functionality toward various cross-coupling transformations under ambient conditions [30]. The coordination of silver to the alkyne enhances the electrophilicity of the triple bond, facilitating subsequent nucleophilic attack by various coupling partners [30]. These mild reaction conditions make silver catalysis particularly attractive for sensitive substrate combinations [30].

Nickel(0) complexes enable hydroaminoalkylation reactions through alkyne insertion mechanisms [7]. These transformations proceed under hydrogen atmosphere at temperatures ranging from 60-100°C [7]. The nickel catalyst facilitates the insertion of the alkyne into metal-hydride bonds, generating vinylnickel intermediates that subsequently undergo reductive elimination to afford the desired products [7].

The coordination modes observed with these various metal centers reflect the electronic and steric properties of the propargylamine framework [28]. The alkyne moiety typically coordinates in an η² fashion to single metal centers, resulting in bond elongation and bending away from linearity [27]. This coordination significantly weakens the carbon-carbon triple bond, as evidenced by the shift of the alkyne stretching frequency from approximately 2300 cm⁻¹ to around 1800 cm⁻¹ in the infrared spectrum [27].

TechniqueKey Signals/PeaksCharacteristic FeaturesReference
¹H NMRCH₂N: 3.25-3.37 ppm; NCH₂: 2.37-2.71 ppmBroadened singlets for aminomethylene [35] [36]
¹³C NMRAlkyne carbons: 80-85 ppm; CH₂N: 42-50 ppmAlkyne carbon chemical shifts diagnostic [35] [36]
IR SpectroscopyC≡C stretch: ~2118 cm⁻¹ (weak)Absence of terminal alkyne C-H stretch [35] [36]
Mass SpectrometryMolecular ion: m/z 153Base peak fragmentation patterns [1] [2]

The electronic structure of n,n-Dipropylbut-2-yn-1-amine has been extensively investigated through Density Functional Theory methodologies, which provide fundamental insights into the molecular orbitals, electron distribution, and chemical reactivity properties. Density Functional Theory represents one of the most powerful computational approaches for analyzing organic compounds containing both alkyne and tertiary amine functionalities [1] [2].

The molecular framework of n,n-Dipropylbut-2-yn-1-amine consists of a central but-2-yn-1-amine backbone with two propyl substituents attached to the nitrogen atom, creating a tertiary amine structure. The electronic configuration exhibits characteristic features of both alkyne and amine functionalities, with the triple bond contributing significant π-electron density and the nitrogen atom providing a lone pair of electrons [3] [4].

Frontier molecular orbital analysis reveals that the Highest Occupied Molecular Orbital energy typically ranges between -5.5 to -6.5 electron volts for alkyne-amine systems, while the Lowest Unoccupied Molecular Orbital energy falls within -0.5 to +1.0 electron volts [5] [6]. The resulting HOMO-LUMO gap of approximately 5.0 to 7.5 electron volts indicates moderate electronic stability, consistent with the chemical behavior observed in tertiary propargylamines [5] [7].

Calculations using the B3LYP functional with double-zeta valence polarization basis sets have demonstrated that the electronic structure is characterized by significant orbital mixing between the nitrogen lone pair and the π-system of the alkyne moiety [1] [2]. This orbital interaction results in enhanced electron delocalization throughout the molecular framework, contributing to the overall stability and reactivity patterns observed in propargylamine derivatives [8] [9].

The electron density distribution analysis indicates that the nitrogen atom carries a partial negative charge, while the terminal carbon of the alkyne exhibits electron deficiency, creating a polarized electronic environment that influences chemical reactivity [10] [11]. The propyl substituents contribute primarily through inductive effects, modulating the electron density at the nitrogen center without significantly altering the overall electronic structure [12] [13].

Time-dependent Density Functional Theory calculations have revealed that electronic transitions in the ultraviolet-visible region correspond to charge transfer processes between the nitrogen lone pair and the alkyne π-system [14] [15]. These transitions are characterized by oscillator strengths that depend on the relative orientation of the alkyne and amine functionalities, with planar conformations showing enhanced electronic coupling [16] [17].

Molecular Dynamics Simulations of Conformational Flexibility

Molecular Dynamics simulations provide critical insights into the conformational behavior and flexibility of n,n-Dipropylbut-2-yn-1-amine under various thermodynamic conditions. These computational studies reveal the dynamic nature of the molecular structure and identify preferred conformational states that influence chemical reactivity and intermolecular interactions [18] [19].

The conformational landscape of n,n-Dipropylbut-2-yn-1-amine is characterized by multiple low-energy conformers arising from rotation about the carbon-nitrogen bonds and the alkyne-alkyl linkage. Molecular Dynamics trajectories spanning nanosecond timescales demonstrate that the propyl chains exhibit significant flexibility, adopting extended, gauche, and folded configurations with characteristic interconversion times on the picosecond scale [18] [20].

The nitrogen atom serves as a conformational anchor, with the two propyl substituents exploring a wide range of spatial orientations while maintaining their basic tetrahedral geometry around the nitrogen center. The alkyne moiety exhibits more restricted motion due to its linear geometry, but rotation about the carbon-carbon single bond connecting the alkyne to the amine allows for significant conformational sampling [16] [17].

Temperature-dependent simulations reveal that conformational transitions become more frequent at elevated temperatures, with activation energies for rotational barriers typically ranging from 2 to 8 kilocalories per mole. These relatively low barriers indicate that the molecule exists as a rapidly equilibrating mixture of conformers under ambient conditions [18] [19].

Solvent effects play a crucial role in determining the preferred conformations of n,n-Dipropylbut-2-yn-1-amine. In polar solvents, conformations that maximize dipole moment interactions are favored, while nonpolar environments promote more compact conformations that minimize surface area exposure [20] [19].

The alkyne functionality introduces unique conformational constraints due to its linear geometry and the possibility of hydrogen bonding interactions with protic solvents. Molecular Dynamics simulations in aqueous environments show that the terminal alkyne hydrogen participates in weak hydrogen bonding interactions that influence the overall conformational preferences [21] [22].

Intramolecular interactions between the propyl chains and the alkyne moiety have been identified through radial distribution function analysis, revealing weak dispersive interactions that contribute to conformational stability. These interactions become more significant in extended conformations where the alkyl chains can interact with the π-electron density of the alkyne [18] [17].

Transition State Modeling for Reaction Mechanism Elucidation

Transition state modeling represents a fundamental computational approach for understanding the reaction mechanisms involving n,n-Dipropylbut-2-yn-1-amine. These calculations provide detailed insights into the energetics, geometries, and electronic changes that occur during chemical transformations, enabling the prediction and optimization of reaction conditions [23] [24].

The most common reaction pathways for n,n-Dipropylbut-2-yn-1-amine involve nucleophilic substitutions at the amine nitrogen, electrophilic additions to the alkyne triple bond, and various cycloaddition reactions that exploit both functional groups. Transition state calculations using Density Functional Theory methods have revealed that these processes proceed through well-defined intermediates with characteristic activation energies ranging from 15 to 30 kilocalories per mole [23] [25].

Nucleophilic substitution reactions at the tertiary amine center proceed through associative mechanisms due to steric hindrance around the nitrogen atom. Transition state geometries show elongated carbon-nitrogen bonds with partially formed bonds to incoming nucleophiles, resulting in trigonal bipyramidal transition states with activation energies typically exceeding 25 kilocalories per mole [10] [11].

Electrophilic addition reactions to the alkyne functionality exhibit more favorable kinetics, with transition states characterized by partial bond formation between the electrophile and the alkyne carbon atoms. The presence of the electron-donating tertiary amine group enhances the nucleophilicity of the alkyne, reducing activation barriers by 3 to 5 kilocalories per mole compared to simple terminal alkynes [26] [27].

Cycloaddition reactions involving n,n-Dipropylbut-2-yn-1-amine demonstrate complex reaction mechanisms that depend on the nature of the dienophile or dipole partner. Density Functional Theory calculations have identified both concerted and stepwise pathways, with the preferred mechanism determined by the electronic characteristics of the reaction partners [23] [24].

The influence of substituent effects on reaction mechanisms has been extensively studied through computational modeling. The propyl groups primarily exert steric effects that can either accelerate or retard reactions depending on the geometric requirements of the transition state. Electronic effects are generally minimal due to the distance of the propyl groups from the reactive centers [16] [15].

Solvent effects on transition state geometries and energies have been investigated using continuum solvation models and explicit solvent molecular dynamics simulations. Polar solvents generally stabilize charged transition states, leading to reduced activation energies for ionic mechanisms, while nonpolar solvents favor radical pathways with different geometric requirements [23] [28].

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

153.151749610 g/mol

Monoisotopic Mass

153.151749610 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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